1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl-
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Overview
Description
3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine is a heterocyclic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of 3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine includes a triazole ring fused with a phthalazine ring, making it a unique and valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine typically involves the reaction of a suitable triazole precursor with a phthalazine derivative. One common method includes the use of hydrazine derivatives and thiocarbonyl compounds under reflux conditions. The reaction is often carried out in solvents such as dioxane or pyridine to achieve high yields .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrazine, thiocarbonyl compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, leading to anti-inflammatory and antiproliferative effects . The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar compounds to 3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine include other phthalazine derivatives such as:
3-Methyl-1,2,4-triazolo(3,4-a)phthalazine: Lacks the methylthio group but shares similar biological activities.
3-Alkylthio-5-methyl-s-triazolo(3,4-a)phthalazin-6-ones: These compounds have different alkylthio groups and exhibit similar chemical reactivity and biological activities.
The uniqueness of 3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
87540-84-9 |
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Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-methylsulfanyl-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C16H12N4S/c1-21-16-18-17-15-13-10-6-5-9-12(13)14(19-20(15)16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
ANYDHLGPGKEJLY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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